![molecular formula C4H7Cl3NO3P B14509777 Ethyl [chloro(dichlorophosphoryl)methyl]carbamate CAS No. 62779-26-4](/img/structure/B14509777.png)
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes a chloro(dichlorophosphoryl)methyl group attached to an ethyl carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(dichlorophosphoryl)methyl]carbamate typically involves the reaction of ethyl carbamate with chloro(dichlorophosphoryl)methyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and other by-products.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields carbamic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of amine groups and the formation of carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.
作用機序
The mechanism of action of ethyl [chloro(dichlorophosphoryl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
Ethyl [chloro(dichlorophosphoryl)methyl]carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, leading to different chemical and biological properties.
Isopropyl carbamate: Features an isopropyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its chloro(dichlorophosphoryl)methyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
特性
CAS番号 |
62779-26-4 |
|---|---|
分子式 |
C4H7Cl3NO3P |
分子量 |
254.43 g/mol |
IUPAC名 |
ethyl N-[chloro(dichlorophosphoryl)methyl]carbamate |
InChI |
InChI=1S/C4H7Cl3NO3P/c1-2-11-4(9)8-3(5)12(6,7)10/h3H,2H2,1H3,(H,8,9) |
InChIキー |
NQEQJOBDSDYGBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(P(=O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


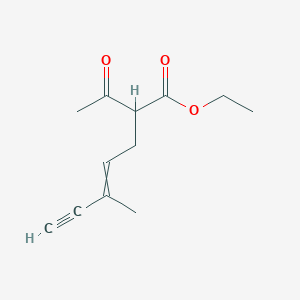
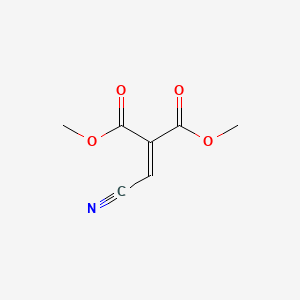




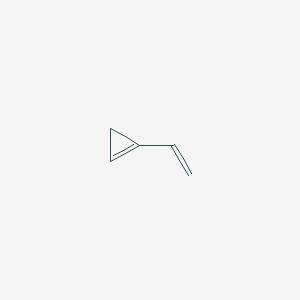
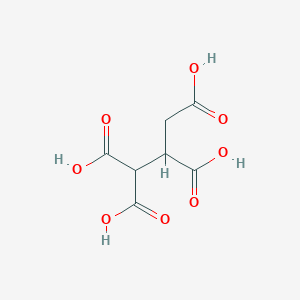
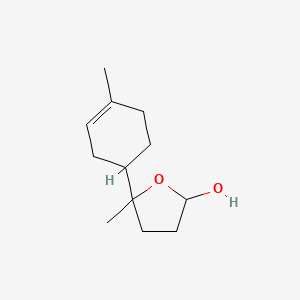
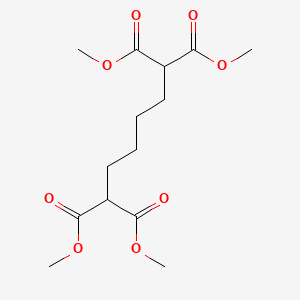
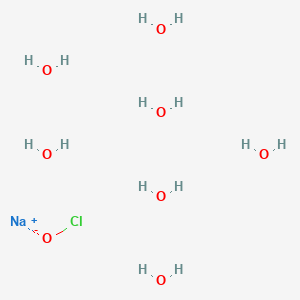

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
